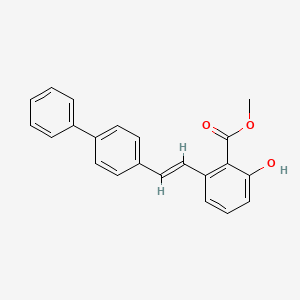

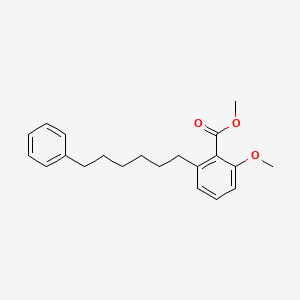

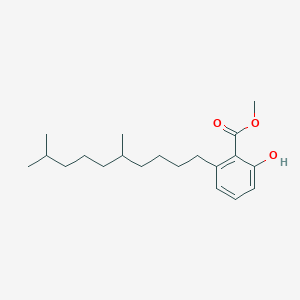

2-(2-Biphenyl-4-yl-ethyl)-6-hydroxy-benzoic acid methyl ester, 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Biphenyl-4-yl-ethyl)-6-hydroxy-benzoic acid methyl ester, 95% (2-BEHBA-ME) is a synthetic compound used in various scientific research applications. It is a white crystalline solid with a melting point of around 80°C and a boiling point of approximately 230°C. It is soluble in organic solvents such as methanol, ethanol, and acetone and is insoluble in water. 2-BEHBA-ME has been used in a variety of scientific research applications, including as a synthetic intermediate in the synthesis of various organic compounds, as a model compound for the study of chemical reactions, and as a probe for the investigation of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Intermediates

The study of derivatives and intermediates related to benzoic acid esters, such as the synthesis and characterization of compounds, is pivotal in organic synthesis. For example, the synthesis of 4-hydroxy[1-13C]benzoic acid and related compounds demonstrates the utility of these molecules in organic syntheses, including esterification and alkylation reactions. These processes are fundamental for producing esters, phenols, and hydroxy acids, which serve as key intermediates in the synthesis of more complex molecules (Lang, Lang-Fugmann, & Steglich, 2003). Similarly, the synthesis of 2-hydroxy-4-methyl benzoic acid through acetone and ethyl formate highlights the methodological advancements in synthesizing hydroxy benzoic acid derivatives, proving their importance as building blocks in chemical syntheses (Che Qing-ming et al., 2006).

Corrosion Inhibition

Derivatives of benzoic acid esters have been researched for their application in corrosion inhibition. A study focusing on the synthesis of methyl and ethyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoate and their corrosion inhibition properties on mild steel in acidic media underscores the potential of these compounds in protecting metals from corrosion. These findings not only illustrate the compounds' efficacy as corrosion inhibitors but also their application in material science for extending the life of metals in corrosive environments (Arrousse et al., 2021).

Advanced Organic Synthesis and Material Science

The development of novel synthetic routes and the study of molecular structures are crucial areas of research involving benzoic acid esters. For instance, the design and synthesis of complex molecules like (E)-4-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl)benzoic acid demonstrate sophisticated synthetic strategies that could be applied to the synthesis of similar benzoic acid esters. These methodologies not only advance the field of organic chemistry but also contribute to material science by providing new compounds with potential applications in various industries (Das & Kabalka, 2008).

Eigenschaften

IUPAC Name |

methyl 2-hydroxy-6-[2-(4-phenylphenyl)ethyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O3/c1-25-22(24)21-19(8-5-9-20(21)23)15-12-16-10-13-18(14-11-16)17-6-3-2-4-7-17/h2-11,13-14,23H,12,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPFJCHYQYCBSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1O)CCC2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Biphenyl-4-yl-ethyl)-6-hydroxy-benzoic acid methyl ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

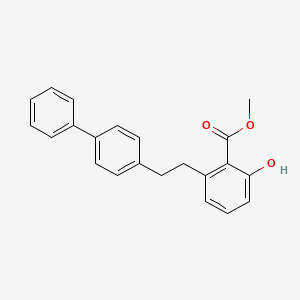

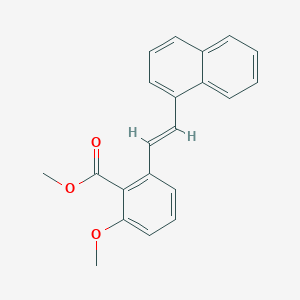

![2-[2-(3,4-Dichloro-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester](/img/structure/B6339010.png)

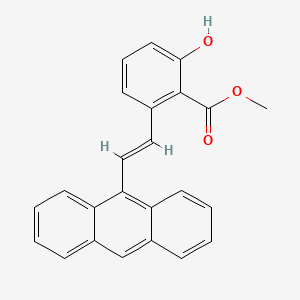

![2-Hydroxy-6-[2-(1,2,3,4,4a,9,9a,10-octahydro-anthracen-9-yl)-ethyl]-benzoic acid methyl ester](/img/structure/B6339033.png)

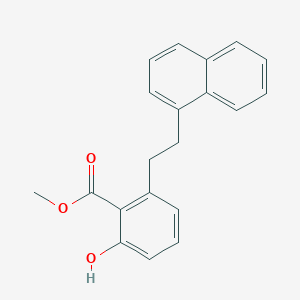

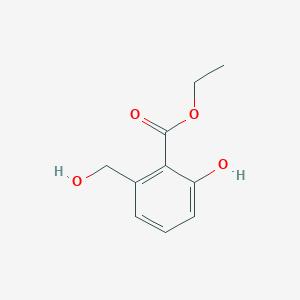

![2-[2-(4-Chlorophenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester, 95%](/img/structure/B6339086.png)

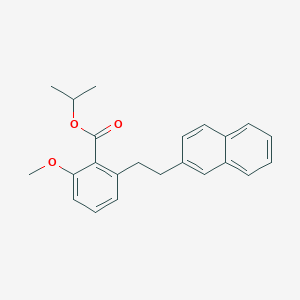

![2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339098.png)